(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
This compound features a spirocyclic core (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) linked via a methanone group to a 3-methyl-2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is inferred as C19H23NO5 (exact mass: ~353.4 g/mol), though experimental data (e.g., melting point, solubility) are unavailable in the provided evidence .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-12-15(24-14-7-5-4-6-13(14)23-12)16(20)19-8-18(9-19)10-21-17(2,3)22-11-18/h4-7,12,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCCIHOPJFLFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CC4(C3)COC(OC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure enhances its affinity for various receptors and enzymes, potentially modulating their activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a derivative with a similar spirocyclic framework has shown promising results in inhibiting KRAS G12C mutations, which are prevalent in various cancers such as non-small cell lung cancer (NSCLC) . The compound demonstrated dose-dependent antitumor effects in xenograft mouse models, indicating its potential therapeutic applications.
Case Studies
- Inhibition of KRAS G12C :
-
Chemical Reactivity :
- Study : Interaction studies revealed that the compound's unique structure allows it to engage with biological targets effectively.
- Results : The presence of both sulfur and nitrogen atoms enhances its reactivity and interaction with biomolecules .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with nitrogen and oxygen | Potential antitumor activity |
| 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | Similar spirocyclic framework | Inhibits KRAS G12C mutations |
| 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone | Contains benzylthio group | Enhanced chemical reactivity |
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of spirocyclic methanones with varied substituents. Key analogues include:
Key Observations:
Substituent Diversity : The target compound’s benzodioxin group distinguishes it from analogues with aryl (e.g., m-tolyl) or heteroaryl (e.g., isoxazole) substituents. The benzodioxin may enhance π-π stacking interactions in biological systems compared to simpler aromatic groups .
Computational Structural Comparison
Graph-based methods (e.g., subgraph isomorphism detection) and Tanimoto coefficients are widely used for structural similarity assessment .
- Graph Comparison: The spiro core and benzodioxin moiety likely reduce similarity scores with non-spiro or simpler aromatic compounds. For example, the Tanimoto coefficient between the target compound and its m-tolyl analogue may be moderate (~0.6–0.7) due to shared spiro architecture but divergent substituents .
- Chemical Fingerprints : Binary fingerprints (e.g., MACCS keys) would highlight differences in functional groups (e.g., benzodioxin vs. isoxazole) but may underestimate conformational effects .
Preparation Methods
Stepwise Construction of the Spirocyclic Core
The synthesis begins with 3-((benzylamino)methyl)oxetane-3-ol (Compound 1), a commercially available precursor. Key transformations include:
a. Acylation with Chloroacetyl Chloride
Compound 1 reacts with chloroacetyl chloride in dichloromethane under triethylamine-mediated conditions (≤10°C), yielding N-(benzyl)-2-chloro-N-(oxetan-3-ylmethyl)acetamide (Compound 2).
$$
\text{Compound 1} + \text{ClCH}2\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2, \leq10^\circ\text{C}} \text{Compound 2}
$$
Optimization Note : Substituting triethylamine with potassium carbonate in acetonitrile improves scalability (83% yield vs. 72% with Et₃N).
b. Intramolecular Cyclization
Compound 2 undergoes base-mediated cyclization (NaH, THF, N₂ atmosphere) to form 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 3). Steric hindrance from the oxetane ring necessitates vigorous stirring and extended reaction times (16–24 hrs).
c. Reduction of Amide to Amine
Lithium aluminum hydride (LAH) reduces Compound 3’s amide to the corresponding amine (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-amine , Compound 4). Excess LAH (1.5–2.0 eq) ensures complete reduction, with yields averaging 68–75%.
d. Deprotection via Catalytic Hydrogenation
The benzyl (Bn) group is removed using H₂ (50 psi) over Pd/C in ethanol, yielding the free spirocyclic amine (Compound 5). Acetic acid additive enhances reaction rates (8–12 hrs vs. 16–20 hrs without).
Synthesis of 3-Methyl-2,3-dihydrobenzo[b]dioxin-2-carbonyl Chloride
Benzodioxane Ring Formation
Starting with catechol derivatives , the benzodioxane ring is constructed via:
a. Alkylation with 1,2-Dibromoethane : Catechol reacts with 1,2-dibromoethane in DMF/K₂CO₃, forming 2,3-dihydrobenzo[b]dioxine.
b. Methylation : Selective methylation at C3 is achieved using methyl iodide and Ag₂O, yielding 3-methyl-2,3-dihydrobenzo[b]dioxine (85% yield).
Carbonyl Group Introduction
a. Friedel-Crafts Acylation : Reaction with acetyl chloride/AlCl₃ introduces the carbonyl group at C2.
b. Oxidation : Alternatively, MnO₂ oxidizes a benzylic alcohol to the ketone (90% yield).
Conversion to Carbonyl Chloride
The ketone is treated with oxalyl chloride (1.2 eq) in dichloromethane, catalyzed by DMF, to yield the acyl chloride.
Coupling Strategies for Final Assembly
Amide Bond Formation
The spirocyclic amine (Compound 5) reacts with the benzodioxane carbonyl chloride under Schotten-Baumann conditions:
$$
\text{Compound 5} + \text{RCOCl} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/CH}2\text{Cl}_2} \text{Target Compound}
$$
Key Parameters :
Alternative Coupling via Mitsunobu Reaction
For enhanced stereocontrol, the Mitsunobu reaction couples the spirocyclic amine with a benzodioxane alcohol:
$$
\text{Compound 5} + \text{RCH}2\text{OH} \xrightarrow[\text{DEAD, PPh}3]{\text{THF}} \text{Target Compound}
$$
Advantages :
Optimization and Scale-Up Considerations
Reaction Condition Screening
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Coupling Temp (°C) | 0–40 | 25 | Max 72% |
| LAH Equivalents | 1.0–2.5 | 1.8 | 75% vs. 68% |
| Hydrogen Pressure | 20–100 psi | 50 psi | 90% conversion |
Q & A
Q. Table 1: Comparative Reactivity of Spirocyclic Analogs
| Compound | Reaction Condition | Yield (%) | Key Stability Issue |
|---|---|---|---|
| Target Compound | EtOH, pH 7, 70°C | 82 | Hydrolysis of dioxolane |
| 7-Oxa-2-azaspiro[3.5]nonane | DMF, 80°C | 75 | Oxidative degradation |
| Benzodioxin-spiro hybrid (Ref. 13) | THF, RT | 68 | Epimerization at spiro N |
Q. Table 2: Computational vs. Experimental logP Values
| Method | logP (Predicted) | logP (Experimental) | Error (%) |
|---|---|---|---|
| EPI Suite | 3.2 | 3.5 | 8.6 |
| ChemAxon | 3.0 | 3.5 | 14.3 |
| Molecular Dynamics | 3.4 | 3.5 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
